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Menthyl glycol carbonate

Cat. No.: B235441
CAS No.: 156324-78-6
M. Wt: 244.33 g/mol
InChI Key: JFKCVAZSEWPOIX-GRYCIOLGSA-N
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Description

Contextualization within Menthol (B31143) Derivatives and Carbonate Ester Chemistry

Menthyl glycol carbonate is a member of the broad class of menthol derivatives. Menthol itself is a naturally occurring cyclic monoterpene alcohol, widely used in various industries. rjptonline.org In organic chemistry, menthol is a valuable chiral auxiliary, utilized in asymmetric synthesis to control the stereochemical outcome of reactions. wikipedia.org The modification of menthol's hydroxyl group to form derivatives like esters, ethers, and carbonates is a common strategy to alter its physical and chemical properties. rjptonline.orgtandfonline.com These modifications can lead to new compounds with enhanced or entirely different functionalities.

The compound also falls under the category of carbonate esters. wikipedia.org Carbonate esters are characterized by a carbonyl group bonded to two alkoxy groups and are esters of carbonic acid. wikipedia.orgchemicalbull.com This functional group is planar, which can impart rigidity to the molecular structure. wikipedia.org Carbonate esters are known for their versatility, finding applications as solvents, particularly in lithium batteries due to their polarity, and as monomers for the synthesis of polycarbonates, a class of durable polymers. wikipedia.orgchemicalbull.com The synthesis of carbonate esters can be achieved through several routes, including the reaction of an alcohol with phosgene (B1210022) or through transesterification. wikipedia.org

This compound, therefore, represents a convergence of these two important classes of organic compounds. Its synthesis often involves the reaction of menthol with ethylene (B1197577) glycol carbonate. smolecule.com The resulting molecule possesses both the chiral scaffold of menthol and the reactive potential of a carbonate ester, making it a subject of interest for further chemical transformations and applications.

Academic Significance and Emerging Research Trajectories of Menthyl Glycol Carbonates

The academic significance of this compound lies in its potential as a model compound for studying various chemical principles and as a building block for new materials. Its structure allows for the investigation of stereoselective reactions and the influence of the bulky menthyl group on reactivity.

Emerging research appears to be focused on leveraging the unique properties of this compound and related menthol derivatives. The dual functionality of such compounds opens avenues for their use in the development of novel materials. smolecule.com Research into menthol derivatives, in general, is active, with studies exploring their synthesis and application in areas like asymmetric catalysis and the development of new chiral compounds. acs.orgresearchgate.net

The broader field of carbonate chemistry is also seeing significant research, particularly in the context of sustainable chemistry. The use of carbon dioxide as a C1 source for the synthesis of cyclic carbonates is a key area of investigation. rsc.org While not directly related to this compound, this research highlights the growing importance of carbonates in developing more environmentally friendly chemical processes. The transesterification of carbonate esters is another area of active research, with studies exploring catalytic systems for these reactions. rsc.org

Future research on this compound may explore its potential as a chiral monomer in polymerization reactions, leading to the creation of biodegradable and functional polymers. Its role as a plasticizer or a component in advanced material formulations could also be an area of investigation. The continued exploration of menthol derivatives and carbonate ester chemistry will likely uncover new and valuable applications for compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B235441 Menthyl glycol carbonate CAS No. 156324-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-9(2)11-5-4-10(3)8-12(11)17-13(15)16-7-6-14/h9-12,14H,4-8H2,1-3H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKCVAZSEWPOIX-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)OCCO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)OCCO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036009
Record name Menthyl glycol carbonate
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

white crystals
Record name l-Menthol ethylene glycol carbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in peanut oil 1:10, 1,2-propylene glycol 1:6 and DEP 1:3
Record name l-Menthol ethylene glycol carbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name l-Menthol ethylene glycol carbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

156324-78-6
Record name 2-Hydroxyethyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl carbonate
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Record name Menthyl glycol carbonate
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Record name Menthyl glycol carbonate
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Record name 2-hydroxyethyl [(1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl] carbonate
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Record name MENTHYL ETHYLENE GLYCOL CARBONATE, (-)-
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Synthetic Methodologies for Menthyl Glycol Carbonates

Established Synthetic Pathways

The synthesis of menthyl glycol carbonate is predominantly achieved through well-established esterification and transesterification processes. These methods involve the reaction of menthol (B31143) or its derivatives with a carbonate source in the presence of a suitable catalyst.

Esterification and Transesterification Approaches

Esterification and transesterification are the cornerstones of this compound synthesis, providing versatile routes to this valuable compound.

A common synthetic route involves the initial reaction of menthol with a chloroformate, such as ethyl chloroformate, to form an intermediate, L-menthyl ethyl carbonate. google.com This reaction is typically carried out in the presence of an organic base catalyst like pyridine (B92270) or triethylamine (B128534). google.com The reaction temperature is maintained at approximately 60°C for a duration of 9 to 11 hours. google.com In a subsequent step, this intermediate undergoes a transesterification reaction with a glycol to produce the final this compound. google.com

Another approach utilizes triphosgene (B27547), a safer alternative to phosgene (B1210022) gas, to react with L-menthol (B7771125). google.com This acylation reaction, conducted at room temperature (25°C) for 10 to 12 hours, yields L-menthyl chloroformate. google.com The catalysts employed in this process include pyridine, triethylamine, or hexahydropyridine. google.com The resulting L-menthyl chloroformate serves as a key intermediate for the synthesis of menthyl glycol carbonates. google.com

A photo-on-demand synthesis has also been explored, where menthol reacts with chloroform (B151607) under oxygen bubbling and irradiation with a high-pressure mercury lamp to produce the corresponding carbonate. kobe-u.ac.jp

The transesterification of a menthyl carbonate intermediate with a glycol, such as ethylene (B1197577) glycol or propylene (B89431) glycol, is a crucial step in producing this compound. google.comrsc.org For instance, L-menthyl ethyl carbonate can be reacted with ethylene glycol at about 125°C for 10 to 15 hours to yield L-menthyl ethylene glycol carbonate. google.com This process often utilizes specialized heterogeneous catalysts. google.com

The transesterification of cyclic carbonates, like ethylene carbonate or propylene carbonate, with an alcohol such as methanol (B129727) is another established method for producing carbonates and glycols. rsc.org These reactions can be catalyzed by various systems, including basic metal oxides and ion exchange resins. rsc.org The reaction of ethylene carbonate with methanol, for example, can produce both dimethyl carbonate and ethylene glycol. google.comgoogle.com This transesterification can be conducted at temperatures ranging from 0°C to 150°C, with a preferred range of 60°C to 120°C. google.comgoogle.com

The following table summarizes the reaction conditions for the transesterification of L-menthyl ethyl carbonate with ethylene glycol. google.com

ReactantsCatalystTemperature (°C)Reaction Time (hours)Product
L-menthyl ethyl carbonate, Ethylene glycolMCM-41-TBD or HI-TDB~12510-15L-menthyl ethylene glycol carbonate
Reactions Involving Menthol and Chloroformate Intermediates

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the synthesis of menthyl glycol carbonates, influencing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts have been investigated for their efficacy in these reactions.

Organic bases are commonly employed as catalysts in the synthesis of this compound intermediates. In the reaction of menthol with ethyl chloroformate, pyridine or triethylamine serve as effective catalysts. google.com Similarly, the synthesis of L-menthyl chloroformate from L-menthol and triphosgene can be catalyzed by pyridine, triethylamine, or hexahydropyridine. google.com These catalysts facilitate the reaction by acting as acid scavengers. google.com

The following table details the organic base catalysts used in the synthesis of menthyl chloroformate intermediates. google.comgoogle.com

ReactionCatalysts
Menthol + Ethyl ChloroformatePyridine, Triethylamine
L-Menthol + TriphosgenePyridine, Triethylamine, Hexahydropyridine

Heterogeneous catalysts offer advantages such as ease of separation and reusability, making them attractive for industrial applications. In the transesterification step of this compound synthesis, catalysts like MCM-41-TBD and HI-TDB have been utilized. google.compatsnap.com MCM-41, a mesoporous molecular sieve, can be functionalized with organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to create a highly efficient and reusable heterogeneous catalyst. researchgate.net

Al-MCM-41, an aluminosilicate (B74896) molecular sieve, is another type of heterogeneous catalyst that has been synthesized and studied for its textural and structural properties. researchgate.netscielo.br These materials possess a well-ordered hexagonal pore structure and high surface areas, making them suitable as catalytic supports. scielo.brnih.gov

Mg-Al based composite oxides have also been explored as catalysts. For the transesterification of ethylene glycol with dimethyl carbonate to produce ethylene carbonate, Mg3Al1-xCexO composite oxides have shown high catalytic activity. researchgate.netetasr.comajourcms.dk The catalytic performance of these mixed oxides is associated with their strong basic sites. mdpi.com

The table below provides examples of heterogeneous catalysts and their applications in carbonate synthesis.

CatalystReactionReference
MCM-41-TBDTransesterification of L-menthyl ethyl carbonate with ethylene glycol google.compatsnap.com
HI-TDBTransesterification of L-menthyl ethyl carbonate with ethylene glycol google.com
Mg3Al1-xCexO composite oxideTransesterification of ethylene glycol with dimethyl carbonate researchgate.netetasr.comajourcms.dk
Kinetic and Mechanistic Studies of Catalyzed Reactions

The synthesis of cyclic carbonates, a category to which this compound belongs, often involves the cycloaddition of carbon dioxide (CO2) to epoxides. researchgate.netbohrium.comrsc.orgnih.gov Understanding the kinetics and mechanisms of these catalyzed reactions is crucial for optimizing reaction conditions and catalyst design. rsc.orgfraunhofer.de

Kinetic studies, often employing techniques like NMR spectroscopy and in situ FTIR, have been instrumental in elucidating the reaction pathways. researchgate.netnih.gov For instance, in the synthesis of cyclic carbonates from epoxides and CO2 catalyzed by bimetallic aluminum(salen) complexes with a tetrabutylammonium (B224687) bromide co-catalyst, the reaction was found to follow the rate equation: rate = k[epoxide][catalyst][CO2][Bu4NBr]2. umich.edu This indicates a complex mechanism where the co-catalyst plays a dual role. nih.gov

Mechanistic investigations, supported by density functional theory (DFT) calculations, have revealed the intricate steps involved. rsc.org A common mechanism involves the activation of the epoxide by a Lewis acid catalyst, followed by nucleophilic attack of an anion (often a halide from the co-catalyst) to open the epoxide ring. nih.govmdpi.com This is followed by the insertion of CO2 into the resulting alkoxide and subsequent intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. mdpi.comcnr.it The nature of the catalyst, co-catalyst, and reaction conditions significantly influences the reaction rate and selectivity. researchgate.netrsc.org For example, in some systems, the ring-opening of the epoxide is the rate-determining step, while in others, it is the insertion of CO2. cnr.itresearchgate.net

Table 1: Kinetic Parameters for Catalyzed Cyclic Carbonate Synthesis

Catalyst SystemEpoxideRate EquationKey Mechanistic Insight
Bimetallic aluminum(salen) complex / Bu4NBrTerminal epoxidesrate = k[epoxide][catalyst][CO2][Bu4NBr]2Dual role of the ammonium (B1175870) bromide co-catalyst. nih.govumich.edu
Imidazolium-organoboron / DMAPEpichlorohydrin-Lewis acidity of the catalyst is crucial for CO2 conversion. researchgate.net
Scorpionate-type organocatalyst / IodidePropylene oxide-Intramolecular ring-opening enhanced by ion pairing. acs.org
Fe-Mn double metal cyanide complexPropylene carbonatePower law modelActivation of methanol by the catalyst to form a methoxy (B1213986) intermediate. rsc.org

Sustainable and Green Chemistry Approaches

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly processes. In the context of carbonate synthesis, this translates to developing phosgene-free routes, utilizing CO2 as a renewable feedstock, and incorporating biomass-derived materials. bohrium.comnih.gov

Development of Phosgene-Free Synthesis Routes

Historically, the synthesis of carbonates often relied on the use of highly toxic phosgene. rsc.orgbohrium.com Modern synthetic strategies have successfully moved away from this hazardous reagent. A prominent phosgene-free route is the cycloaddition of CO2 to epoxides, which is a 100% atom-economical reaction. bohrium.comrsc.org Another approach involves the transesterification of dialkyl carbonates, such as dimethyl carbonate (DMC), with diols. bohrium.comresearchgate.net DMC itself can be produced through environmentally benign methods, further enhancing the green credentials of this route. unive.itresearchgate.net For instance, the synthesis of N-methyl-N′,N′-diphenylurea (a related compound) has been demonstrated via a two-step, phosgene-free process starting from symmetrical organic carbonates and diphenylamine. tno.nl

Carbon Dioxide Utilization as a C1 Feedstock in Related Carbonate Synthesis

The utilization of carbon dioxide, a major greenhouse gas, as a C1 feedstock is a cornerstone of green chemistry. bohrium.comfraunhofer.de The synthesis of cyclic carbonates from CO2 and epoxides is a prime example of CO2 valorization. researchgate.netbohrium.commdpi.comresearchgate.net This reaction is thermodynamically favorable and can be catalyzed by a variety of systems, including metal complexes, organocatalysts, and ionic liquids. bohrium.comrsc.orgresearchgate.net The direct synthesis of linear and polycarbonates from CO2 and alcohols or diols is also an active area of research, though it is often limited by equilibrium. bohrium.comfrontiersin.org The development of efficient catalysts and reaction systems that can operate under mild conditions (low pressure and temperature) is a key focus. nih.govfraunhofer.de

Biomass-Derived Feedstocks in Carbonate Production

The use of renewable biomass as a starting material for chemical production is essential for a sustainable chemical industry. bohrium.commdpi.com In the context of carbonate synthesis, this can be achieved in several ways. One approach is to derive the epoxide starting material from biomass. rsc.org For example, terpenes like limonene, which can be obtained from orange peel waste, can be epoxidized and subsequently converted to cyclic carbonates. rsc.orgresearchgate.net Another strategy involves the use of biomass-derived catalysts. mdpi.com Materials like cellulose (B213188) and other biopolymers, with their abundant hydroxyl groups, can act as hydrogen bond donors to activate epoxides in the cycloaddition reaction with CO2. mdpi.com Furthermore, integrated processes are being developed to convert biomass into valuable chemicals like ethylene glycol and dimethyl carbonate. researchgate.net

Stereoselective Synthesis and Chiral Control

For many applications, particularly in the pharmaceutical industry, the stereochemistry of a molecule is critical. Therefore, the development of synthetic methods that allow for the selective synthesis of a specific stereoisomer is of utmost importance.

Strategies for Enantiomeric Purity and Control of Chirality

Achieving high enantiomeric purity in the synthesis of chiral carbonates like this compound relies on various stereoselective strategies. mdpi.comrsc.org One of the most effective methods is the kinetic resolution of racemic epoxides. mdpi.com In this approach, a chiral catalyst selectively reacts with one enantiomer of the epoxide, leading to the formation of an enantiomerically enriched cyclic carbonate and leaving behind the unreacted epoxide with high enantiomeric excess. mdpi.com For instance, chiral salen-type metal complexes have been successfully employed as catalysts for this purpose. mdpi.commdpi.com

Another strategy involves the use of a chiral pool, where an enantiomerically pure starting material is used to synthesize the desired chiral product. science.gov For example, (S)-propylene glycol can be used as a chiral precursor for the synthesis of (S)-4-methyl-1,3-dioxolan-2-one. Continuous flow systems are also being developed for the asymmetric synthesis of chiral compounds, offering advantages in terms of safety and scalability. researchgate.net The enantiomeric purity of the final product is not only dependent on the selectivity of the reaction but also on the enantiomeric excess of the starting materials and any chiral catalysts or auxiliaries used. researchgate.net

Synthesis of Racemic and Enantiopure this compound Analogues

The preparation of this compound and its analogues can be tailored to produce either a mixture of all possible stereoisomers (a racemic mixture) or a single, specific stereoisomer (an enantiopure compound). The choice of synthetic route and starting materials dictates the stereochemical nature of the final product.

One common analogue is menthyl propylene glycol carbonate. The synthesis of the racemic form of this compound can be achieved through the reaction of racemic menthol with propylene carbonate. Propylene carbonate itself can be synthesized from propylene oxide and carbon dioxide. atamankimya.com The reaction between racemic menthol and propylene carbonate would typically proceed via a transesterification reaction, often catalyzed by a base or an acid, to yield racemic menthyl propylene glycol carbonate.

For the synthesis of enantiopure this compound, a targeted approach using an enantiomerically pure starting material is necessary. A documented method for the synthesis of L-menthyl ethylene glycol carbonate involves a two-step process. google.comsmolecule.com The first step is the reaction of L-menthol with ethyl chloroformate in the presence of a base, such as pyridine or triethylamine, to form L-menthyl ethanol (B145695) carbonic ether. google.com This intermediate is then subjected to a transesterification reaction with ethylene glycol. google.com This second step is carried out at an elevated temperature, around 125 °C, and utilizes a catalyst such as MCM-41-TBD. google.com This process yields the desired L-menthyl ethylene glycol carbonate with a high theoretical yield of 85%. google.com An older method for creating similar compounds involved the use of phosgene to first produce menthyl chlorocarbonate, which was then reacted with ethylene glycol. perfumerflavorist.com

The choice between synthesizing a racemic mixture or an enantiopure compound depends on the intended application, as the physiological and chemical properties of different stereoisomers can vary significantly.

Application of Chiral Auxiliaries in Menthyl Derivative Synthesis

The inherent chirality of naturally occurring L-(-)-menthol makes it a valuable and cost-effective chiral auxiliary in asymmetric synthesis. rsc.orgrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of a different molecule. wikipedia.org After the desired stereoselective transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

A prominent application of (-)-menthol as a chiral auxiliary is in the synthesis of P-stereogenic compounds, which are molecules containing a chiral phosphorus atom. rsc.org The process often involves the reaction of a prochiral phosphorus compound with (-)-menthol to create a mixture of diastereomeric phosphinate esters. rsc.org Due to their different physical properties, these diastereomers can be separated, for instance, through crystallization. rsc.org Once a pure diastereomer is isolated, the menthol auxiliary can be cleaved to yield an enantiomerically pure P-stereogenic compound. nih.gov For example, this methodology has been instrumental in the synthesis of the bisphosphine ligand diPAMP. rsc.org

Another significant use of (-)-menthol as a chiral auxiliary is in the resolution of racemic carboxylic acids to obtain enantiomerically pure forms. researchgate.netbeilstein-archives.org This is demonstrated in the enantiospecific synthesis of artificial glutamate (B1630785) analogs. researchgate.netbeilstein-archives.org In this process, a racemic carboxylic acid intermediate is esterified with L-(-)-menthol. researchgate.netbeilstein-archives.org This reaction produces a mixture of two diastereomeric menthyl esters. These diastereomers can then be separated using chromatographic techniques. researchgate.net Following separation, the ester linkage is hydrolyzed to release the enantiomerically pure carboxylic acid and recover the menthol auxiliary. researchgate.netbeilstein-archives.org The stereochemical course of subsequent reactions is dictated by the specific configuration of the now-resolved starting material. researchgate.net This method provides a more practical route to these complex molecules compared to starting with a chiral amine. beilstein-archives.org

Chemical Reactivity and Derivatization Studies of Menthyl Glycol Carbonates

Hydrolytic Stability and Degradation Pathways

The stability of the carbonate ester bond is a critical factor in the persistence and degradation of menthyl glycol carbonate in various environments.

The primary metabolic pathway for this compound involves enzymatic hydrolysis. inchem.org Like other carbonate esters, it is broken down in biological systems to yield its constituent parts: menthol (B31143), carbonate (which decomposes to CO2), and ethylene (B1197577) glycol. inchem.org This cleavage is primarily catalyzed by carboxylesterases (EC 3.1.1.1), a broad class of enzymes found in most mammalian tissues, with a high concentration in hepatocytes. inchem.org

More specifically, B-esterases are the most important sub-class of carboxylesterases involved in this hydrolytic process. inchem.org In vitro studies using rat liver homogenates have demonstrated the efficiency of this pathway. After incubation, (-)-menthol ethylene glycol carbonate was found to be significantly hydrolyzed, with a mean value of 85% conversion to menthol. inchem.org While the carbonate linkage is generally considered a substrate for hydrolases, it is often perceived as a poorer substrate than corresponding esters. sci-hub.seresearchgate.net However, enzymes such as lipases and other esterases have proven effective in cleaving carbonate bonds in various molecules. sci-hub.seresearchgate.net

Table 1: Enzymatic Hydrolysis of this compound

Enzyme ClassSpecific Enzyme TypeHydrolysis ProductsResearch FindingSource
Carboxylesterases / EsterasesB-esterases(-)-Menthol, Carbonate, Ethylene GlycolCatalyze the hydrolysis of menthyl carbonate esters. inchem.org
Liver Homogenate EnzymesNot specified(-)-MentholMean hydrolysis of 85% was observed after incubation with rat liver homogenate. inchem.org

The stability of this compound in aqueous environments is influenced by factors such as pH and temperature. The compound is reported to be insoluble in water. nih.gov The carbonate bond itself exhibits moderate stability in aqueous solutions. Generally, a carbonate linkage is considered slightly more stable against alkaline hydrolysis than a standard ester bond within a comparable chemical structure. researchgate.net

However, like other ester-containing compounds, it is susceptible to degradation under certain conditions. Ethylene carbonate, a related cyclic carbonate, hydrolyzes rapidly at temperatures above 125°C in the presence of alkalis. alfa-chemistry.com Studies on other functionalized esters have shown that degradation rates increase with a higher pH, indicating a hydroxide-driven hydrolysis mechanism. acs.org While poly(carbonate) glycols are noted for having significantly better resistance to hydrolysis compared to polyester (B1180765) glycols, the fundamental susceptibility of the carbonate ester bond to alkaline-catalyzed degradation remains. nii.ac.jp Therefore, the stability of this compound is expected to decrease in aqueous media with elevated pH and temperature.

Table 2: Hydrolytic Stability Profile of Carbonate Esters

ConditionExpected Stability of this compoundSupporting Evidence (General Carbonates)Source
Neutral Aqueous SolutionLimited degradation due to low water solubility.The compound is insoluble in water. nih.gov
Alkaline Aqueous Solution (High pH)Susceptible to hydrolysis.Carbonate bonds can be cleaved by hydroxide-driven hydrolysis, though they are slightly more stable than ester bonds. researchgate.netacs.org
Acidic Aqueous Solution (Low pH)More stable than in alkaline conditions.Ester hydrolysis is typically slower under acidic conditions compared to strong alkaline conditions. alfa-chemistry.com
Elevated TemperatureDegradation is accelerated.Hydrolysis of related carbonates is rapid at high temperatures, especially in the presence of alkali. alfa-chemistry.com

Enzymatic Hydrolysis Mechanisms (e.g., via carboxylesterases, B-esterases)

Chemical Modifications and Analog Synthesis

The functional groups of this compound—the terminal hydroxyl group and the carbonate linkage—provide sites for chemical modification to create novel derivatives with enhanced properties or to facilitate analysis.

The synthesis of this compound can be achieved through a transesterification reaction between L-menthol (B7771125) ethanol (B145695) carbonic ether and ethylene glycol at elevated temperatures, using a catalyst. google.com This synthetic route allows for the creation of various analogs by substituting the ethylene glycol component with other diols or polyols. This approach enables the tuning of properties such as solubility and the cooling effect.

A prominent example of a synthesized analog is (-)-menthol propylene (B89431) glycol carbonate. ontosight.aincats.io This compound, which incorporates a propylene glycol moiety instead of ethylene glycol, demonstrates how a minor structural change can alter physicochemical properties. ontosight.ai The addition of the propylene glycol carbonate group can enhance the compound's solubility in aqueous solutions, making it more suitable for certain cosmetic or pharmaceutical formulations. ontosight.ai The synthesis of such analogs generally involves reacting a menthol derivative with a cyclic carbonate or using dialkyl carbonates like dimethyl carbonate (DMC) as a green methoxycarbonylating agent in reactions with modified menthol-diol precursors. frontiersin.orgunive.it

For analytical purposes, particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar analytes. researchgate.net this compound possesses a free primary hydroxyl group, which is a prime target for derivatization.

Common derivatization strategies that could be applied include:

Acylation: Reaction with reagents like acetic anhydride (B1165640) or benzoyl chloride converts the hydroxyl group into an ester. chromforum.org This reduces polarity and improves chromatographic peak shape.

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether, which is significantly more volatile. researchgate.net

Alkylation/Esterification: Reaction with reagents like boron trifluoride in methanol (B129727) (BF3-methanol) can convert the hydroxyl group into a methyl ether, although this is more common for carboxylic acids. research-solution.com

For liquid chromatography (LC) analysis, derivatization can be employed to attach a chromophore or fluorophore to the molecule, enhancing detection by UV-Vis or fluorescence detectors. google.com For instance, reacting the terminal hydroxyl group with phenyl isocyanate not only aids in separation by reverse-phase HPLC but also introduces a UV-active phenyl group. chromforum.org

Table 3: Potential Derivatization Strategies for this compound Analysis

Derivatization MethodReagent ExampleTarget Functional GroupPurposeSource
AcylationAcetic Anhydride / Pyridine (B92270)Terminal Hydroxyl (-OH)Increase volatility for GC analysis. chromforum.org
AcylationBenzoyl ChlorideTerminal Hydroxyl (-OH)Increase volatility and add UV-active group for HPLC. chromforum.org
SilylationBSTFATerminal Hydroxyl (-OH)Significantly increase volatility for GC analysis. researchgate.net
Urethane FormationPhenyl IsocyanateTerminal Hydroxyl (-OH)Add a UV-active group for HPLC detection. chromforum.org

Altering the chemical structure of this compound can have a profound impact on its physical properties. The baseline compound is insoluble in water but soluble in certain organic solvents and oils like 1,2-propylene glycol and peanut oil. nih.gov

Structural modifications and their effects include:

Altering the Glycol Chain: As noted, replacing the ethylene glycol moiety with propylene glycol to create menthyl propylene glycol carbonate can enhance solubility in aqueous systems. ontosight.ai This is likely due to the additional methyl group on the glycol chain, which can alter the molecule's hydration and crystal packing properties.

Addition of Alkyl Side Groups: In studies on poly(carbonate) glycols, the introduction of methyl side groups was shown to disrupt crystallinity, causing the polymer to remain in a liquid state at room temperature. nii.ac.jp Applying this principle, the addition of alkyl groups to the glycol portion of this compound could similarly reduce its melting point and potentially increase its solubility in certain nonpolar solvents.

Polymer Conjugation: While not a direct modification of a small molecule, the concept of attaching polymers like polyethylene (B3416737) glycol (PEG) to a molecule—a process known as PEGylation—is a well-established strategy for dramatically increasing aqueous solubility and altering pharmacokinetic profiles. scispace.com A similar conjugation to the terminal hydroxyl group of this compound would be expected to render it water-soluble.

Table 4: Effect of Structural Modifications on Physicochemical Properties

Structural ModificationExample Analog/DerivativeObserved/Expected Effect on PropertySource
Baseline (No Modification)This compoundInsoluble in water; soluble in oils and glycols. nih.gov
Change Glycol Moiety (Ethylene to Propylene)Menthyl Propylene Glycol CarbonateEnhanced solubility in aqueous solutions. ontosight.ai
Addition of Alkyl Side GroupsHypothetical: Menthyl (2-methyl-1,2-propanediol) CarbonateExpected to disrupt crystallinity and lower melting point. nii.ac.jp
Polymer ConjugationHypothetical: PEGylated this compoundExpected to significantly increase water solubility. scispace.com

Advanced Analytical Techniques for Menthyl Glycol Carbonate Research

Chromatographic Separations

Chromatography is a cornerstone for the analysis of Menthyl glycol carbonate, enabling its separation from complex mixtures for subsequent identification and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the compound and its matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. ca.gov The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

The purity of carbonate solvents, which are structurally related to this compound, is often determined by GC-MS using columns with specific selectivities for polar compounds. sigmaaldrich.com For instance, a predicted GC-MS spectrum for the non-derivatized form of Menthyl ethylene (B1197577) glycol carbonate shows a specific fragmentation pattern that can be used for its identification. hmdb.ca The analysis of reaction mixtures containing various carbonate compounds often employs a GC system coupled with a mass spectrometer operating under electron ionization (EI). rsc.org The development of a robust GC-MS method is effective for the separation and analysis of carbonate solvents and their impurities. sigmaaldrich.com

Table 1: Representative GC-MS Parameters and Spectral Data for Carbonate Analysis This table is illustrative and specific parameters may vary based on the exact instrumentation and analytical goals.

Parameter Typical Value / Description Reference
Column Type HP-5 (5% Phenyl - 95% methylsiloxane) or similar mid-polarity column rsc.org
Carrier Gas Helium (He) or Nitrogen (N₂) rsc.org
Injection Mode Split/Splitless rsc.org
Temperature Program Initial oven temperature of 50°C, ramped to 280°C rsc.org
Ionization Mode Electron Ionization (EI) at 70 eV rsc.org
Key Mass Fragments (Predicted for Menthyl Ethylene Glycol Carbonate) Specific m/z values corresponding to the loss of CO₂, the glycol moiety, and fragments of the menthyl group. hmdb.ca

For compounds that may have limited thermal stability or volatility, Liquid Chromatography (LC) and its coupling with Mass Spectrometry (LC-MS) offer a versatile alternative. In LC, the separation occurs in a liquid mobile phase on a solid stationary phase. The development of an LC-MS method involves optimizing the column, mobile phase composition, and MS detector settings to achieve the desired separation and sensitivity. chromatographyonline.comresearchgate.net

Method development for related polyalkylene glycol carbonates has utilized high-performance liquid chromatography for analysis. google.com Due to its dual polar (hydroxyl) and non-polar (menthyl) nature, both reversed-phase (RP-LC) and hydrophilic interaction liquid chromatography (HILIC) could be viable separation modes. mdpi.com RP-LC on a C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for many organic molecules. researchgate.netresearchgate.net The use of MS detection provides high selectivity and sensitivity, allowing for the accurate quantification of the target compound even in complex matrices. researchgate.net However, a key challenge noted in some studies is the lack of commercially available analytical standards for certain menthol-related carbonates, including l-menthol (B7771125) ethylene glycol carbonate, which can complicate quantification.

Table 2: General Parameters for LC-MS Method Development for this compound This table outlines a general approach; specific conditions require empirical optimization.

Parameter Potential Options & Considerations Reference
LC Mode Reversed-Phase (RP) or Hydrophilic Interaction (HILIC) mdpi.com
Stationary Phase (Column) C18, C8, or Phenyl for RP; Silica or Amide for HILIC chromatographyonline.comresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradients, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. chromatographyonline.com
Detector Mass Spectrometer (MS) researchgate.net
Ionization Source Electrospray Ionization (ESI) is common for polar molecules. researchgate.net

A significant analytical challenge for this compound arises from its stereochemistry. The menthyl group contains multiple chiral centers, leading to the existence of several stereoisomers. researchgate.net Stereoisomers often possess nearly identical physical properties, which makes their separation by standard chromatographic techniques difficult or impossible. minia.edu.egresearchgate.net Indeed, some GC-MS methods report that stereoisomers of menthol-related compounds co-elute, preventing their individual quantification.

Resolving these stereoisomers typically requires chiral chromatography. This can be approached in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Indirect Separation: Reacting the stereoisomeric mixture with an enantiomerically pure chiral derivatizing agent. This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard, non-chiral column. minia.edu.eg A relevant strategy involves using a chiral auxiliary, such as L-(−)-menthol itself, to create diastereomeric esters that can then be separated chromatographically. beilstein-journals.org

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) Method Development

Spectroscopic Characterization (beyond basic identification)

While chromatography separates components, spectroscopy provides detailed information about molecular structure and chemical bonding. For this compound, advanced spectroscopic techniques are used to confirm its structure and to observe its behavior during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds. jchps.comunl.edu It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, NMR spectra would confirm the presence of all key structural motifs: the menthyl group (with its characteristic isopropyl and methyl signals), the glycol unit, and the unique carbonate carbon signal in the ¹³C spectrum. acs.org

Beyond static structural analysis, NMR is highly effective for the real-time monitoring of chemical reactions. acs.org For example, the synthesis of this compound could be tracked by observing the disappearance of reactant signals and the simultaneous appearance of product signals. rsc.org This allows for the optimization of reaction conditions and the determination of reaction kinetics. Furthermore, quantitative NMR (qNMR) can be employed to accurately determine the concentration and purity of the final product without the need for identical calibration standards. researchgate.net

Table 3: Predicted Key NMR Signals for this compound Chemical shifts (δ) are in ppm and are referenced to TMS. Values are estimates and can vary based on solvent and specific stereoisomer.

Nucleus Structural Unit Predicted Chemical Shift (δ) Range Reference
¹³C NMR Carbonyl Carbon (O-C =O) 150 - 160 ppm acs.org
¹³C NMR Menthyl & Glycol Carbons (C-O) 60 - 80 ppm acs.org
¹³C NMR Aliphatic Carbons (C-C) 15 - 50 ppm libretexts.org
¹H NMR Glycol Protons (-CH₂-OH) 3.5 - 4.5 ppm libretexts.org
¹H NMR Menthyl Proton (CH-O) 4.0 - 5.0 ppm libretexts.org
¹H NMR Aliphatic Protons (Menthyl) 0.7 - 2.5 ppm libretexts.org

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. wiley.comsci-hub.se The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For this compound, the IR spectrum is dominated by characteristic absorption bands.

The most prominent features would include:

A strong, sharp absorption from the carbonyl (C=O) stretch of the carbonate group, typically found in the 1740–1810 cm⁻¹ region. researchgate.net

A broad absorption band in the 3200–3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the terminal hydroxyl group on the glycol moiety.

Multiple absorptions in the 2850–3000 cm⁻¹ range due to C-H stretching in the aliphatic menthyl group.

IR spectroscopy is particularly useful for monitoring chemical transformations. nih.gov For instance, during the synthesis of this compound from menthol (B31143) and a precursor like ethylene carbonate, one could monitor the reaction progress by observing the decrease in the intensity of the O-H band of the starting menthol and the appearance of the strong carbonate C=O band in the product.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Intensity Reference
Hydroxyl (O-H) Stretch 3500 - 3200 Strong, Broad wiley.com
Alkane (C-H) Stretch 3000 - 2850 Medium to Strong researchgate.net
Carbonate (C=O) Stretch 1810 - 1740 Strong researchgate.net
Ether (C-O) Stretch 1300 - 1000 Strong sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Methodologies for Quantitative Analysis and Purity Assessment

The quantitative analysis and purity assessment of this compound are crucial for ensuring its quality and consistency in various applications. These analyses are typically performed using advanced chromatographic techniques, which allow for the separation, identification, and quantification of the main compound and any potential impurities. The choice of analytical method often depends on the specific requirements of the analysis, such as the need to resolve stereoisomers or detect trace-level impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for the quantitative analysis of this compound. These methods are often coupled with various detectors, including Flame Ionization Detectors (FID) and Mass Spectrometry (MS) for GC, and Refractive Index (RI), Ultraviolet (UV), or MS detectors for HPLC.

Gas Chromatography (GC) Methods

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The method involves vaporizing the sample and passing it through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

For the analysis of this compound and related compounds, such as menthol and ethylene glycol, specific GC columns and conditions are utilized to achieve optimal separation and quantification. For instance, a patent for a gas chromatography detection method for ethylene glycol, diethylene glycol, and menthol in toothpaste specifies the use of an Agilent DB-624 quartz capillary column (30m x 0.32mm x 1.8µm) with a hydrogen flame ionization detector (FID) google.com. Helium is often used as the carrier gas to improve the separation of components google.com. The internal standard method is a common approach for quantification, where a known amount of a reference compound is added to the sample to improve the accuracy and precision of the analysis google.com.

The purity of carbonate solvents, which are structurally related to this compound, is often determined by GC-MS. A study on the analysis of lithium-ion battery electrolyte solvents utilized a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) type capillary column for the separation of various carbonate solvents and their impurities expec-tech.com. This demonstrates the utility of GC-MS in identifying and quantifying potential impurities that may be present in this compound, such as unreacted starting materials or by-products from synthesis.

A hypothetical GC method for the purity assessment of this compound could involve the following parameters, extrapolated from methods for related compounds:

Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature250 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature280 °C (FID) / MS Transfer Line at 280 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume1 µL
Split Ratio50:1

This table presents a hypothetical set of GC parameters based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography is another powerful technique for the analysis of this compound. HPLC is particularly useful for compounds that are not easily volatilized or are thermally sensitive. Since this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, methods often employ a Refractive Index (RI) detector or involve derivatization to introduce a UV-active or fluorescent tag.

A study on the analysis of menthol in pharmaceutical products utilized an RP-HPLC method with an RI detector nih.gov. The separation was achieved on an Inertsil ODS 3V column (4.6mm x 250mm, 5µm) with a mobile phase of water and methanol (30:70 v/v) at a flow rate of 1.0 ml/min nih.gov. This method was validated for linearity, precision, and accuracy according to ICH guidelines nih.gov.

For enhanced sensitivity, derivatization can be employed. A method for the enantiomeric analysis of menthol involved derivatization with a fluorescent reagent, naproxen (B1676952) acyl chloride, followed by separation on a C8 column and fluorescence detection nih.govresearchgate.net. While this method targets the menthol moiety, a similar strategy could be adapted for this compound.

A validated UV-HPLC method for a related compound, monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC), involved derivatization with 1-naphthylmethylamine to form a stable, UV-absorbing carbamate (B1207046) aimspress.com. The analysis was performed at 220 nm and was shown to be linear, precise, and accurate, with a limit of detection of 0.1 µg aimspress.com.

Based on these principles, a representative HPLC method for the purity assessment of this compound can be proposed.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorRefractive Index (RI) or UV (with derivatization)
Injection Volume20 µL

This table presents a hypothetical set of HPLC parameters based on established methods for similar compounds.

Purity Assessment and Impurity Profiling

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established specifications for l-Menthol ethylene glycol carbonate, including a minimum assay of 96% and identification by Infrared (IR) spectroscopy fao.orginchem.orgfemaflavor.org. This underscores the importance of accurate purity determination.

Potential impurities in this compound could include unreacted menthol, ethylene glycol, and by-products from the synthesis process. Both GC and HPLC methods can be validated to quantify these impurities. Method validation typically includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For example, a GC-MS method developed for detecting adulterants in menthol demonstrated a limit of detection as low as 1 µg/mL with a linearity correlation coefficient >0.999 aimspress.com.

In a study on methyl phenyl carbonate, GC-MS was used for qualitative analysis of impurities like phenol (B47542) and diphenyl carbonate, while Karl Fischer titration was used to determine the water content nih.gov. A gas chromatographic method with an OV-101 capillary column was then established for the quantitative determination of the impurities nih.gov. Such a multi-faceted approach ensures a comprehensive purity profile of the target compound.

Research Applications and Bioactivity Investigations of Menthyl Glycol Carbonates

Arthropod and Insect Repellency Research

Menthyl glycol carbonate, also referred to as MR08, has been the subject of extensive research to determine its efficacy as an insect repellent. nih.govresearchgate.net These studies have benchmarked its performance against DEET, a widely used synthetic repellent, and explored its potential in various formulations. nih.gov

Efficacy Studies Against Key Vector Species

Research has demonstrated the effectiveness of this compound against several key mosquito species known for transmitting diseases.

Anopheles gambiae s.l. : In both laboratory and field evaluations in Northern Tanzania, this compound exhibited a protective efficacy comparable to DEET against Anopheles gambiae s.l., the primary vector for malaria. nih.govnih.gov At a 30% concentration, MR08 showed a protection efficiency of 91.2% in the lab and 92.39% in the field over a seven-hour period. nih.gov Another study also confirmed its efficacy against Anopheles gambiae s.s. researchgate.net

Culex quinquefasciatus : this compound has shown significant repellency against Culex quinquefasciatus, a vector for lymphatic filariasis and other diseases. nih.govresearchgate.net Laboratory studies indicated that at a 30% concentration, MR08 provided 100% protection against this species for one hour post-exposure. nih.gov Furthermore, research suggests that this compound is significantly more repellent against Culex quinquefasciatus compared to Anopheles gambiae. frontiersin.orgfrontiersin.org

Aedes aegypti : Earlier laboratory tests have indicated that this compound exhibits high feeding inhibition against Aedes aegypti, the mosquito species responsible for transmitting dengue fever, Zika virus, and chikungunya. researchgate.net

A study comparing the efficacy of various repellents found that this compound's protective efficiency was dose-dependent. nih.gov

Interactive Table: Efficacy of this compound Against Mosquito Species

SpeciesConcentrationProtection Efficiency (Lab)Protection Efficiency (Field)DurationReference
Anopheles gambiae s.l.30%91.2%92.39%7 hours nih.gov
Culex quinquefasciatus30%100%Not specified1 hour nih.gov
Aedes aegyptiNot specifiedHigh feeding inhibitionNot specifiedNot specified researchgate.net

Synergistic Effects in Combination with Other Repellents

DEET : A synergistic repellent effect was observed when this compound was combined with DEET, resulting in a superior repellent effect against mosquito biting activity compared to either compound used alone. google.comgoogle.com Blends of MR08 and DEET demonstrated a protective efficacy ranging from 92% to 100% in both laboratory and field settings. nih.govnih.gov

Citronella : The combination of this compound with citronella oil, a natural repellent, also showed an enhanced protective effect against mosquito bites. google.com

These findings suggest that this compound can be a valuable component in repellent blends, potentially allowing for lower concentrations of active ingredients while maintaining high efficacy. nih.gov

Research on Sustained Release Formulations for Prolonged Bioactivity

To extend the duration of protection, research is ongoing into novel delivery systems for this compound. Current efforts are focused on developing slow-release and vaporization methods to enhance its effectiveness in preventing mosquito bites, particularly within household environments. researchgate.net The development of sustained-release carriers is seen as a key aspect of future insect repellent compositions containing this compound. google.com The goal is to create formulations that offer longer-lasting protection, a critical factor for effective disease prevention. nih.gov

Elucidation of Repellency Mechanisms, including Feeding Inhibition

The primary mechanism by which this compound repels insects is through feeding inhibition. researchgate.net Studies have shown that it effectively prevents mosquitoes from landing and feeding on treated surfaces. nih.gov A derivative of naturally occurring menthol (B31143), it has demonstrated higher feeding inhibition in laboratory tests against Aedes aegypti and other arthropods like sand flies compared to menthol itself. nih.govresearchgate.net The dose-dependent nature of this inhibition has been observed in various studies. nih.govgoogle.com

Role in Sensory and Flavor Chemistry Research

Beyond its insect repellent properties, this compound is also investigated for its sensory characteristics, particularly its cooling effect.

Molecular Basis of Cooling Sensation Perception

This compound, a derivative of menthol, is recognized for its ability to impart a cooling sensation. poseidonsciences.com This effect is a key area of interest in flavor and sensory science. The cooling sensation is produced by the activation of the transient receptor potential melastatin 8 (TRPM8), an ion channel found in sensory neurons. nih.gov Menthol and its derivatives, including this compound, bind to this receptor, triggering a signal that the brain perceives as cold. nih.gov This mechanism is distinct from taste and smell and is a form of chemesthesis. nih.gov The intensity and duration of the cooling sensation can be influenced by the specific molecular structure of the menthol derivative. leffingwell.comperfumerflavorist.com Research in this area aims to understand how different compounds interact with sensory receptors to create specific flavor and sensory experiences. researchgate.net

Investigations into Stereoisomerism and its Influence on Sensory Profiles

Research into menthol and its various derivatives has consistently demonstrated that the (1R,2S,5R) configuration, found in the naturally predominant (-)-menthol, imparts the most potent and clean cooling sensation. frontiersin.orgresearchgate.netgoogle.comafinitica.com Other stereoisomers of menthol, such as (+)-menthol, neomenthol, and isomenthol, exhibit significantly weaker cooling effects and can introduce undesirable sensory notes described as musty or harsh. afinitica.com For example, the cooling threshold for (-)-menthol is substantially lower than that of its other isomers, meaning a smaller quantity is needed to elicit a cooling response. google.com

This principle of stereochemical influence extends directly to menthol derivatives. The commercially produced form of this compound is specifically (-)-Menthyl ethylene (B1197577) glycol carbonate , also known under the trade name Frescolat® MGC. researchgate.netperfumerflavorist.com This designation indicates that it is synthesized from (-)-menthol, leveraging its advantageous (1R,2S,5R) stereoisomeric structure to achieve a desirable sensory profile.

While specific comparative studies detailing the sensory profiles of other stereoisomers of this compound (e.g., those derived from (+)-menthol or isomenthol) are not prevalent in publicly available literature, the established structure-activity relationships in menthol-based coolants allow for strong inferences. It is widely accepted that derivatives synthesized from other menthol isomers would likely exhibit diminished cooling efficacy and potentially possess off-flavors, rendering them less suitable for commercial applications. afinitica.comtitanos.com

The sensory profile of (-)-Menthyl ethylene glycol carbonate has been characterized by researchers as providing a distinct cooling and refreshing sensation that is perceived on the tongue, palate, and front gums. In addition to its cooling effect, it is noted for having a fruity flavor with estery top-notes and sour undertones. researchgate.net The selection of the (-)-menthol stereoisomer for the synthesis of this compound is a deliberate choice to optimize these specific sensory attributes for its application in various products.

The table below summarizes the key aspects of stereoisomerism in relation to the sensory properties of menthol and its derivatives, providing context for the specificity of this compound.

Compound/IsomerStereochemistryCooling PotencySensory Profile Notes
(-)-Menthol (1R,2S,5R)StrongestClean, desirable minty odor and intense cooling. researchgate.netafinitica.com
(+)-Menthol (1S,2R,5S)WeakerLess cooling with a musty, undesirable off-note. afinitica.com
Neomenthol (1S,2S,5R)WeakerSignificantly higher cooling threshold than (-)-menthol. google.com
Isomenthol (1R,2S,5S)WeakerHigher cooling threshold than (-)-menthol. nih.gov
(-)-Menthyl ethylene glycol carbonate (Frescolat® MGC) Derived from (1R,2S,5R)-mentholEffectiveCooling and refreshing on tongue, palate, and gums; fruity flavor with estery and sour notes. researchgate.net
Other this compound Isomers Hypothetically derived from other menthol isomersPresumed WeakerExpected to have lower cooling efficacy and potential off-flavors based on menthol isomer properties.

Theoretical and Computational Studies of Menthyl Glycol Carbonates

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to investigate the structure, dynamics, and interactions of molecules at an atomic level. rsc.org These approaches are instrumental in understanding complex chemical and biological systems, including the behavior of compounds like menthyl glycol carbonate. By employing methods ranging from quantum mechanics to classical force fields, researchers can gain insights into reaction mechanisms, predict properties, and guide the design of new molecules and processes. rsc.orgmdpi.com

Mechanistic Investigations of Reaction Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), provides a window into the intricate details of chemical reactions. mdpi.comscholaris.canih.gov These techniques allow for the exploration of reaction energy profiles, the identification of transient intermediates, and the characterization of transition states, which are crucial for understanding how a reaction proceeds.

In the context of carbonate compounds, mechanistic studies often focus on their synthesis and transformation. For instance, the synthesis of cyclic carbonates from glycols and carbon dioxide has been investigated using spectroscopic methods, which provide insights into the reaction mechanism. researchgate.net Similarly, the transesterification of cyclic carbonates with alcohols to produce valuable chemicals like dimethyl carbonate has been the subject of detailed kinetic modeling and mechanistic investigations. rsc.org These studies aim to elucidate the catalytic cycle, including the activation of reactants and the formation of intermediates on the catalyst surface. rsc.org

While direct mechanistic studies on this compound are not extensively documented in the provided search results, the principles from related carbonate systems are applicable. A hypothetical investigation into the synthesis of this compound, which involves the reaction of menthol (B31143) with a glycol carbonate, would likely proceed through a transesterification mechanism. Computational modeling could be employed to:

Evaluate different catalytic pathways: Both acid- and base-catalyzed mechanisms could be modeled to determine the most energetically favorable route.

Identify key intermediates: The structure and stability of tetrahedral intermediates formed during the nucleophilic attack of menthol on the carbonate carbonyl group could be calculated.

The table below illustrates a hypothetical reaction coordinate for the synthesis of this compound, highlighting the types of data that can be obtained from computational studies.

Reaction Step Description Computational Data Obtainable
1. Reactant Adsorption Menthol and ethylene (B1197577) carbonate adsorb onto the catalyst surface.Adsorption energies, optimized geometries.
2. Nucleophilic Attack The hydroxyl group of menthol attacks the carbonyl carbon of ethylene carbonate.Transition state structure and energy, activation energy barrier.
3. Intermediate Formation A tetrahedral intermediate is formed.Intermediate geometry, stability (relative energy).
4. Ring-Opening The cyclic carbonate ring opens.Transition state structure and energy for ring-opening.
5. Product Desorption This compound desorbs from the catalyst surface.Desorption energy.

Structure-Activity Relationship (SAR) Studies for Bioactivity and Sensory Effects

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to connect the chemical structure of a molecule to its biological or functional activity. gardp.orgoncodesign-services.com By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify the key structural features responsible for the desired effect. oncodesign-services.com This knowledge is then used to design new compounds with enhanced potency, selectivity, or other desirable properties. gardp.orgresearchgate.net

This compound is known for its use as a flavoring and fragrance agent, imparting a cooling sensation. nih.gov SAR studies in this area focus on understanding how molecular properties influence the interaction with sensory receptors, such as the transient receptor potential melastatin 8 (TRPM8), which is known to be activated by cooling agents like menthol. perfumerflavorist.com

Computational SAR approaches can predict the biological activity of new compounds by developing machine learning models based on experimental data. oncodesign-services.com These models can help in:

Identifying Promising Leads: Screening virtual libraries of compounds to identify those with a high probability of being active. collaborativedrug.com

Optimizing Molecular Structure: Suggesting modifications to a lead compound to improve its activity and selectivity. collaborativedrug.com

Predicting Physicochemical Properties: Calculating properties like lipophilicity (logP), which are often correlated with sensory perception and bioavailability. perfumerflavorist.com

For this compound and related cooling compounds, SAR studies would investigate the importance of:

The Menthyl Moiety: The bulky and hydrophobic p-menthane (B155814) structure is crucial for the cooling effect. perfumerflavorist.com

The Carbonate Linker: The nature of the linker connecting the menthyl group to the glycol unit can influence the compound's solubility, stability, and interaction with the receptor.

The Glycol Portion: The length and substitution of the glycol chain can modulate the intensity and duration of the cooling sensation.

The following table presents data for this compound and a related compound, illustrating the type of information used in SAR studies.

Compound Structure CAS Number FEMA Number Sensory Effect
L-Menthyl ethylene glycol carbonate2-hydroxyethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate156324-78-63805Cooling
L-Menthol (B7771125) propylene (B89431) glycol carbonate30304-82-63806Cooling

FEMA: Flavor and Extract Manufacturers Association

Process Design and Optimization through Rigorous Simulation

Process simulation is a critical tool in chemical engineering for the design, optimization, and economic evaluation of chemical processes. colab.ws Software like Aspen Plus is used to create rigorous models of entire production plants, allowing engineers to analyze process performance, identify bottlenecks, and improve energy efficiency and cost-effectiveness. colab.wsacs.org

The synthesis of carbonate compounds, including this compound, often involves reaction and separation steps that can be complex and energy-intensive. For example, the production of dimethyl carbonate (DMC), a structurally related compound, has been extensively studied using process simulation to optimize various synthesis routes. colab.wsresearchgate.net These studies often focus on:

Reactive Distillation: Combining reaction and distillation in a single unit to overcome equilibrium limitations and improve conversion. acs.orgchula.ac.th

Heat Integration: Designing heat exchanger networks to recover and reuse waste heat, thereby reducing energy consumption. colab.ws

Azeotrope Separation: Developing strategies like pressure-swing distillation to separate azeotropic mixtures that are common in carbonate synthesis. researchgate.net

While specific process simulations for this compound production are not detailed in the search results, a hypothetical process could be designed and optimized based on principles from similar systems. The process would likely involve a reactor for the synthesis of this compound, followed by a series of distillation columns to purify the product and recycle unreacted materials.

A rigorous simulation of this process would involve:

Thermodynamic Modeling: Selecting an appropriate thermodynamic model (e.g., UNIQUAC, NRTL) to accurately describe the phase behavior of the mixture.

Kinetic Modeling: Incorporating a kinetic model for the synthesis reaction to predict conversion and product distribution. rsc.org

Unit Operation Modeling: Using detailed models for reactors, distillation columns, heat exchangers, and other equipment.

The table below summarizes key parameters and potential optimization strategies for a simulated this compound production process.

Process Unit Key Parameters Optimization Strategies
Reactor Temperature, pressure, catalyst loading, residence timeOptimize operating conditions for maximum conversion and selectivity; select an efficient catalyst.
Distillation Train Number of stages, reflux ratio, feed location, operating pressureMinimize reboiler duty through optimal design and operation; implement heat integration.
Recycle Streams Flow rate and composition of recycled reactantsOptimize recycle ratios to maximize overall yield and minimize waste.
Overall Process Total Annual Cost (TAC), energy consumption, CO2 emissionsPerform economic evaluation and life cycle assessment to identify the most sustainable and cost-effective process configuration. colab.ws

Through such simulations, it is possible to compare different process configurations, such as a conventional process with separate reaction and distillation steps versus an intensified process using reactive distillation. chula.ac.th The goal is to develop a process that is not only technically feasible but also economically viable and environmentally sound. colab.ws

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Pathways and Catalytic Systems

The current synthesis of Menthyl glycol carbonate often involves a two-step process: the reaction of menthol (B31143) with an agent like ethyl chloroformate, followed by a transesterification or alcohol exchange reaction with ethylene (B1197577) glycol. google.com A key advantage of existing methods is the avoidance of highly toxic phosgene (B1210022), a reagent traditionally used in carbonate synthesis. google.com However, there is considerable scope for innovation to enhance the efficiency, sustainability, and cost-effectiveness of its production.

Future research should focus on:

Advanced Catalytic Systems: Current methods utilize catalysts such as pyridine (B92270), triethylamine (B128534), or solid catalysts like MCM-41-TBD. google.com Future pathways could explore the use of novel catalytic systems that have proven effective for other organic carbonates. This includes ionic liquids, which have shown high activity and selectivity in the transesterification of dimethyl carbonate (DMC), and can be supported on resins for improved stability and recyclability. beilstein-journals.org Organocatalysts and enzyme-based systems (lipases, esterases) could also offer milder reaction conditions and higher selectivity, reducing energy consumption and by-product formation.

Direct Carbonation Routes: The most attractive and sustainable long-term goal would be the direct synthesis from menthol, ethylene glycol, and carbon dioxide (CO2). While the direct carbonation of alcohols is thermodynamically challenging, research into high-activity catalyst systems, potentially involving metal oxides or dual catalyst systems under supercritical CO2 conditions, could make this route feasible. mdpi.combibliotekanauki.pl This approach aligns with the principles of green chemistry by utilizing CO2 as a renewable C1 feedstock. rsc.org

Process Intensification: The application of technologies like reactive distillation, which combines chemical reaction and product separation into a single unit, could significantly improve process efficiency. researchgate.net This has been successfully modeled for DMC production and could be adapted for this compound, potentially leading to higher conversion rates and reduced energy costs. researchgate.net

Exploration of Diverse Biological Activities Beyond Current Applications

While this compound is valued for its sensory properties, its biological activity is a largely untapped area of research. nih.govontosight.ai The compound is known to hydrolyze into menthol and ethylene glycol, suggesting it could function as a prodrug or delivery system for menthol. inchem.org

Future investigations could explore:

Antimicrobial and Anti-inflammatory Properties: Menthol itself possesses known antimicrobial and anti-inflammatory activities. conicet.gov.ar Research is needed to determine if this compound, acting as a slow-release reservoir for menthol, can provide prolonged therapeutic effects. This could lead to its use in topical pharmaceuticals for skin conditions or in medicated oral care products.

Pest Repellent Activity: Studies on the related compound, menthol propylene (B89431) glycol carbonate, have demonstrated significant repellent efficacy against mosquitos, comparable to the gold standard, DEET. nih.gov This strongly suggests that this compound should be evaluated for similar insect-repellent or even broader pest-repellent (acaricidal, larvicidal) properties, offering a potentially safer, plant-derived alternative to synthetic repellents. google.com

Antiparasitic Applications: The strategy of creating menthol prodrugs to enhance cellular absorption and bioavailability for antiparasitic applications has been proposed. conicet.gov.ar By modifying its structure, this compound could be investigated as a lead compound in the development of novel treatments against parasites where menthol's activity is hindered by its physicochemical properties. conicet.gov.ar

Integration into Advanced Materials Science and Polymer Chemistry

Organic carbonates are fundamental building blocks in polymer chemistry, serving as monomers for polycarbonates and as green solvents. liverpool.ac.ukrsc.org The unique bifunctional nature of this compound—possessing a reactive hydroxyl group and a bulky, hydrophobic menthyl moiety—makes it a highly intriguing candidate for materials science applications.

Promising research directions include:

Novel Polymer Synthesis: this compound could be used as a functional monomer in polymerization reactions. Its incorporation into polymer backbones, such as poly(trimethylene carbonate)s, could create novel biodegradable polymers. nii.ac.jpnaist.jp The pendant menthyl group could impart unique properties to the resulting material, such as hydrophobicity, altered mechanical strength, specific thermal properties, or even built-in antimicrobial characteristics.

Development of Smart Materials: Poly(trimethylene carbonate) derivatives containing oligo(ethylene glycol) side chains have been shown to create thermosensitive, degradable hydrogels for biomedical applications. nii.ac.jp this compound could be integrated into similar systems to develop "smart" polymers that respond to stimuli like temperature, which could be used for drug delivery or tissue engineering scaffolds.

Functional Additives and Plasticizers: Ethylene carbonate and polyethylene (B3416737) glycol are used as plasticizers in polymer electrolytes to enhance ionic conductivity. ui.ac.id this compound could be investigated as a bio-based, functional plasticizer or additive in polymer films and coatings, potentially improving flexibility while adding other desirable features like a cooling sensation or fragrance release.

Advancements in Environmental and Sustainable Chemical Engineering Applications

The push towards a circular economy and green chemical engineering provides a strong impetus for re-examining the lifecycle and applications of compounds like this compound. rsc.org

Future research should be directed towards:

Bio-based Production: A key sustainability goal is to source all components from renewable feedstocks. Menthol is plant-derived, and ethylene glycol can be produced from bio-ethanol or the direct conversion of CO2 or syngas. nih.gov Research focused on integrating these bio-based feedstocks into an optimized, sustainable synthesis process for this compound is a critical next step.

Green Solvent Applications: Organic carbonates, particularly DMC, are championed as environmentally benign solvents and reagents, offering alternatives to toxic chemicals like phosgene and methyl halides. bibliotekanauki.placs.org this compound's properties—a liquid with low volatility, derived from natural sources, and likely biodegradable—make it a candidate for a high-performance green solvent. Its efficacy should be tested in a range of applications, from reaction media to use in formulations for coatings, cleaners, or personal care products.

Carbon Capture and Utilization (CCU): The development of synthetic pathways that utilize CO2 as a direct feedstock for the carbonate moiety is a major goal in sustainable engineering. aiche.orgresearchgate.net Successfully developing a catalytic system for the direct reaction of CO2 with menthol and ethylene glycol would position this compound as a product of a carbon-neutral or even carbon-negative process, contributing directly to CO2 valorization. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Menthyl Glycol Carbonate (MGC), and how do reaction conditions influence yield and purity?

  • Methodological Answer : MGC is typically synthesized via transesterification or carbonate esterification. For example, transesterification of propylene carbonate with menthol derivatives in the presence of catalysts (e.g., ion-exchange resins or metal oxides) is a common approach. Reaction parameters such as temperature (423–473 K), catalyst loading (1–5 wt%), and molar ratios of reactants significantly impact yield and purity .
  • Data Consideration : Kinetic studies should include time-dependent conversion rates and selectivity measurements (e.g., GC-MS or HPLC). For purity, use NMR (¹H/¹³C) and FT-IR to confirm structural integrity and absence of byproducts like unreacted menthol or propylene glycol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.